CFDA-AM

Vue d'ensemble

Description

5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester (Cfda-AM) is a cell-permeant esterase substrate widely used in various biological and biochemical applications. This compound is particularly valued for its ability to serve as a viability probe, measuring both enzymatic activity and cell membrane integrity. Upon hydrolysis by intracellular esterases, this compound yields carboxyfluorescein, a fluorescent product that is better retained in cells due to its extra negative charges .

Applications De Recherche Scientifique

Cfda-AM has a wide range of applications in scientific research, including but not limited to:

Cell Viability Assays: Used to assess cell viability by measuring enzymatic activity and cell membrane integrity.

Cell Tracing and Tracking: Employed in cell tracing and tracking studies due to its ability to retain fluorescence within cells.

Metabolic Activity Assessment: Utilized to evaluate the metabolic activity of cells and microorganisms.

Drug Screening: Applied in drug screening assays to determine the cytotoxic effects of various compounds.

Flow Cytometry: Used in flow cytometry to analyze cell populations based on their fluorescence intensity.

Mécanisme D'action

Target of Action

Cfda-AM, or 5-Carboxyfluorescein Diacetate Acetoxymethyl Ester, primarily targets cellular esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds. They play a crucial role in various biological processes, including drug detoxification, neurotransmission, and the regulation of enzyme activity .

Mode of Action

This compound is a non-fluorescent, cell-permeable dye that can enter live cells . Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) groups from this compound, resulting in the formation of 5-carboxyfluorescein (5-CF) . This conversion activates the fluorescence of the compound, allowing it to be detected .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the esterase-catalyzed hydrolysis of the compound . This process transforms the non-fluorescent this compound into the highly fluorescent 5-CF . The fluorescence of 5-CF can then be quantified using fluorescence microscopy or flow cytometry, providing a measure of live cell population .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its cell-permeable nature and its interaction with cellular esterases . The compound can be loaded into cells at lower concentrations than its non-esterified counterpart, CFDA . Once inside the cell, this compound is hydrolyzed by intracellular esterases to yield carboxyfluorescein . As compared with fluorescein, carboxyfluorescein contains extra negative charges and is therefore better retained in cells .

Result of Action

The action of this compound results in the generation of a fluorescent signal that is indicative of cell viability . The fluorescence emitted by 5-CF can be quantified, providing a measure of the live cell population . This makes this compound a valuable tool for assessing cell health and viability in various research and clinical contexts .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of this compound conversion to 5-CF can be affected by the level of esterase activity, which can vary depending on the cell type and physiological state . Additionally, factors such as temperature and pH can influence the stability and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

5-CFDA, AM plays a significant role in biochemical reactions. These enzymes hydrolyze 5-CFDA, AM to produce carboxyfluorescein . This interaction is crucial as it activates the fluorescence of 5-CFDA, AM, allowing it to be used as a viability probe .

Cellular Effects

5-CFDA, AM has profound effects on various types of cells and cellular processes. It influences cell function by providing a measure of enzymatic activity and cell-membrane integrity . The fluorescence of 5-CFDA, AM can be used to track cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-CFDA, AM involves its hydrolysis by intracellular esterases to produce carboxyfluorescein . This process activates the fluorescence of 5-CFDA, AM, enabling it to interact with biomolecules and potentially influence gene expression .

Metabolic Pathways

5-CFDA, AM is involved in metabolic pathways through its interaction with esterases

Transport and Distribution

5-CFDA, AM is transported and distributed within cells and tissues through its cell-permeant nature

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cfda-AM involves the esterification of 5-carboxyfluorescein with acetoxymethyl ester groups. The reaction typically requires the use of anhydrous conditions and a suitable catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain this compound with high yield and purity. The production process is optimized to ensure consistency and reproducibility of the final product.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis by intracellular esterases to produce carboxyfluorescein.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, the fluorescent product carboxyfluorescein can participate in such reactions under specific conditions.

Common Reagents and Conditions:

Esterases: Enzymes that catalyze the hydrolysis of this compound to carboxyfluorescein.

Buffer Solutions: Used to maintain the pH during the hydrolysis reaction.

Major Products:

Carboxyfluorescein: The primary fluorescent product formed from the hydrolysis of this compound.

Comparaison Avec Des Composés Similaires

Calcein-AM: Another cell-permeant esterase substrate used for cell viability assays.

Fluorescein Diacetate (FDA): A compound similar to Cfda-AM but lacks the carboxyl group, resulting in different retention properties within cells.

Uniqueness of this compound: this compound is unique due to its ability to produce carboxyfluorescein, which has extra negative charges that enhance its retention within cells. This property makes this compound particularly useful for long-term cell viability and tracking studies .

Propriétés

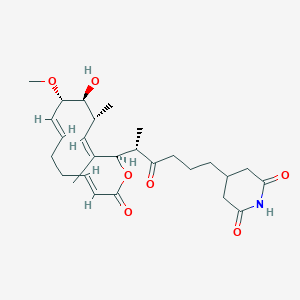

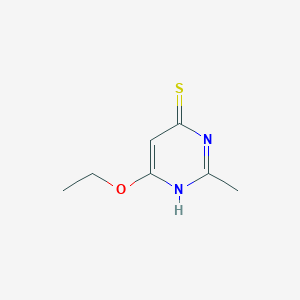

IUPAC Name |

acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O11/c1-14(29)34-13-35-26(32)17-4-7-21-20(10-17)27(33)39-28(21)22-8-5-18(36-15(2)30)11-24(22)38-25-12-19(37-16(3)31)6-9-23(25)28/h4-12H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBUJZYYYBVSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154324 | |

| Record name | CFDA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124412-00-6 | |

| Record name | CFDA-AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CFDA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CFDA-AM indicate cell viability?

A: this compound is a non-fluorescent compound that freely permeates intact cell membranes. Inside viable cells, intracellular esterases cleave the acetoxymethyl ester (AM) groups, converting this compound into 5-carboxyfluorescein (CF). CF is a fluorescent compound that is retained within cells with intact membranes. Therefore, the presence of green fluorescence indicates viable cells with active esterases [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: Can this compound be used with other fluorescent probes?

A: Yes, this compound is often used in conjunction with other fluorescent probes to obtain a more comprehensive understanding of cellular processes. For example, this compound is frequently combined with propidium iodide (PI), a dye that only enters cells with damaged membranes. This combination allows researchers to distinguish between viable cells (green fluorescence) and dead cells (red fluorescence) [, , , , , ].

Q3: What are some applications of this compound in toxicity testing?

A: this compound is commonly used to assess the cytotoxicity of various substances, including pharmaceuticals, environmental pollutants, and mycotoxins. By measuring the fluorescence intensity of treated cells compared to untreated controls, researchers can determine the concentration of a substance that causes cell death or inhibits cell growth [, , , , , , ].

Q4: How does this compound contribute to our understanding of cell behavior?

A: this compound can be used to study various aspects of cell behavior, such as metabolic activity, membrane integrity, and cell-to-cell communication. For instance, researchers used this compound to show that spherical chondrocytes, which are actively secreting cartilage matrix, have functional gap junctions, while fibroblast-like chondrocytes do not [, ].

Q5: What are the advantages of using this compound over traditional viability assays?

A: this compound offers several advantages over traditional viability assays, such as methylene blue staining. This compound staining is faster, more sensitive, and can be readily adapted to high-throughput screening platforms like flow cytometry [, , ].

Q6: What factors can affect this compound staining results?

A: Factors such as cell type, cell density, incubation time, and the presence of certain media components (e.g., serum, glutamine) can influence this compound staining results. It is crucial to optimize the staining protocol for each specific cell type and experimental condition [, ].

Q7: How stable is this compound in solution?

A: this compound is known to be susceptible to hydrolysis in aqueous solutions. To ensure optimal performance, it is recommended to prepare fresh working solutions immediately before use and store stock solutions according to the manufacturer's instructions [, ].

Q8: What techniques are used to analyze this compound fluorescence?

A: The most common techniques used to analyze this compound fluorescence are fluorescence microscopy, flow cytometry, and fluorescence plate readers. The choice of technique depends on the specific research question and the desired throughput [, , , , , ].

Q9: What is known about the environmental fate of this compound?

A: While this compound is widely used in laboratory settings, limited information is available regarding its environmental fate and potential ecotoxicological effects. Further research is needed to assess its persistence, bioaccumulation potential, and toxicity to non-target organisms [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)

![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)